molecular formula C20H23N3O2S B10960640 5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B10960640
M. Wt: 369.5 g/mol
InChI Key: CULDTNHLNHFZJB-UHFFFAOYSA-N
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Description

The compound 5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol is a complex organic molecule that features a combination of furan, triazole, and indene moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Indene Derivative: The starting material, 2,3-dihydro-1H-indene, is reacted with appropriate reagents to introduce the 5-yloxy group.

    Furan Ring Formation: The indene derivative is then coupled with a furan ring through a series of reactions involving halogenation and nucleophilic substitution.

    Triazole Ring Construction: The furan-indene intermediate is subjected to cyclization reactions to form the triazole ring.

    Thiol Group Introduction: Finally, the thiol group is introduced through thiolation reactions, often using thiolating agents like thiourea or hydrogen sulfide under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiol group, forming disulfides or sulfoxides.

    Reduction: Reduction reactions can target the triazole ring or the furan moiety, potentially leading to ring opening or hydrogenation.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the furan and triazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

    Oxidation: Disulfides, sulfoxides, and sulfones.

    Reduction: Reduced triazole derivatives, hydrogenated furan rings.

    Substitution: Various substituted furan and triazole derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in coordination chemistry, aiding in the development of novel catalysts.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes, making it a candidate for drug development.

    Biomolecular Probes: It can be used in the design of probes for studying biological pathways.

Medicine

    Drug Development:

    Therapeutics: Its unique structure may offer therapeutic benefits in treating diseases.

Industry

    Materials Science: The compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism by which 5-{5-[(2,3-dihydro-1H-inden-5-yloxy)methyl]furan-2-yl}-4-(2-methylpropyl)-4H-1,2,4-triazole-3-thiol exerts its effects involves interaction with molecular targets such as enzymes or receptors. The triazole ring can coordinate with metal ions, influencing enzymatic activity, while the thiol group can form covalent bonds with protein residues, altering their function. The furan and indene moieties contribute to the compound’s overall stability and binding affinity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

  • The unique combination of furan, triazole, and indene moieties in This compound provides distinct chemical properties and reactivity patterns not commonly found in other compounds. This uniqueness makes it a valuable candidate for various applications in research and industry.

Properties

Molecular Formula

C20H23N3O2S

Molecular Weight

369.5 g/mol

IUPAC Name

3-[5-(2,3-dihydro-1H-inden-5-yloxymethyl)furan-2-yl]-4-(2-methylpropyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C20H23N3O2S/c1-13(2)11-23-19(21-22-20(23)26)18-9-8-17(25-18)12-24-16-7-6-14-4-3-5-15(14)10-16/h6-10,13H,3-5,11-12H2,1-2H3,(H,22,26)

InChI Key

CULDTNHLNHFZJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1C(=NNC1=S)C2=CC=C(O2)COC3=CC4=C(CCC4)C=C3

Origin of Product

United States

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